molecular formula C29H43IN2O4 B1605382 Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide CAS No. 26095-58-9

Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide

Cat. No. B1605382
CAS RN: 26095-58-9
M. Wt: 610.6 g/mol
InChI Key: KLVMYPMNJQOCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide, also known as otilonium bromide (OB), is a quaternary ammonium derivative . The molecular formula of the drug is C29H43BrN2O4 and the molecular weight is 563.6 . The long aliphatic chain favors the binding of the drug to the cell membrane of the target tissue, thus increasing the duration of its action .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a long aliphatic chain which favors the binding of the drug to the cell membrane of the target tissue . This increases the duration of its action .

Mechanism of Action

Otilonium bromide (OB) is a poorly absorbed spasmolytic drug . It exerts significantly greater control of the symptoms of irritable bowel syndrome (IBS) compared with placebo . Recent data suggest that the drug could effectively be used for the long-term management of patients with IBS .

properties

IUPAC Name

diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N2O4.HI/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVMYPMNJQOCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26095-59-0 (Parent)
Record name Otilonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26095-58-9
Record name Otilonium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide
Reactant of Route 2
Reactant of Route 2
Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide
Reactant of Route 3
Reactant of Route 3
Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide
Reactant of Route 4
Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide
Reactant of Route 5
Reactant of Route 5
Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide
Reactant of Route 6
Reactant of Route 6
Diethylmethyl(2-(4-(2-octyloxybenzamido)benzoyloxy)ethyl)ammonium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.